![molecular formula C27H38N6O12 B1344025 Ac-Ile-Glu-Thr-Asp-PNA CAS No. 219138-21-3](/img/structure/B1344025.png)
Ac-Ile-Glu-Thr-Asp-PNA
Overview
Description
Ac-Ile-Glu-Thr-Asp-PNA is a peptide nucleic acid (PNA) molecule that has been used in scientific research for a variety of applications. It is a synthetic, non-natural peptide composed of six amino acids: Acetyl-Isoleucine-Glutamate-Threonine-Aspartate-PNA. PNAs are a type of nucleic acid analog that can bind to complementary strands of DNA and RNA and are used in a variety of research settings, such as gene therapy, drug delivery, and gene editing.
Scientific Research Applications
Caspase-8 Substrate
“Ac-Ile-Glu-Thr-Asp-PNA” is a substrate for caspase-8 . Caspase-8 is a cysteine protease involved in apoptosis, which is the process of programmed cell death. By acting as a substrate for this enzyme, “Ac-Ile-Glu-Thr-Asp-PNA” plays a crucial role in apoptosis-related research .
Granzyme B Substrate
In addition to being a substrate for caspase-8, “Ac-Ile-Glu-Thr-Asp-PNA” also serves as a substrate for granzyme B . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells, which play a key role in the immune response. Therefore, this compound is important in immunology research .
Apoptosis Research
Given its role as a substrate for caspase-8, “Ac-Ile-Glu-Thr-Asp-PNA” is used in apoptosis research . It helps scientists understand the mechanisms of apoptosis, which is crucial for developing treatments for a variety of degenerative disorders .
Immune Response Research
As a substrate for granzyme B, “Ac-Ile-Glu-Thr-Asp-PNA” is used in research related to the immune response . It aids in the study of how cytotoxic T-cells and NK cells function, which is vital for understanding and treating immune-related diseases .
Enzyme Activity Measurement
“Ac-Ile-Glu-Thr-Asp-PNA” is used to measure the activity of caspase-8 and granzyme B . The compound is cleaved by these enzymes to release p-nitroaniline, which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Drug Development
Given its roles in apoptosis and the immune response, “Ac-Ile-Glu-Thr-Asp-PNA” is used in drug development . It can help in the creation of new treatments for a variety of conditions, including degenerative disorders and immune-related diseases .
Mechanism of Action
Target of Action
The primary target of Ac-Ile-Glu-Thr-Asp-PNA is Caspase-8 . Caspase-8 is a cysteine protease that plays a crucial role in the execution of apoptosis, a form of programmed cell death .
Mode of Action
Ac-Ile-Glu-Thr-Asp-PNA interacts with its target, Caspase-8, by serving as a substrate . Caspase-8 binds to and cleaves the Ile-Glu-Thr-Asp (IETD) peptide sequence of the compound, releasing p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Biochemical Pathways
The cleavage of Ac-Ile-Glu-Thr-Asp-PNA by Caspase-8 is part of the apoptosis pathway . Apoptosis is a critical process in cellular homeostasis and development, and its dysregulation can lead to various diseases, including cancer .
Result of Action
The cleavage of Ac-Ile-Glu-Thr-Asp-PNA by Caspase-8 results in the release of p-nitroanilide . This release can be quantified by colorimetric detection at 405 nm, providing a measure of Caspase-8 activity . Therefore, the compound can be used to study the role of Caspase-8 in apoptosis and potentially develop therapeutic strategies for diseases associated with dysregulated apoptosis.
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURKTIGZAIQGR-BQCLNCLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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